o-[(6-Isocyanatohexyl)thio]phenyl isocyanate
Description
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate (CAS 76806-14-9) is a diisocyanate compound featuring a phenyl ring substituted with an isocyanate group (-NCO) and a thioether-linked hexyl chain terminating in a second isocyanate group. Diisocyanates are widely used in polyurethane synthesis, adhesives, and coatings due to their ability to form crosslinked polymers via reactions with polyols or amines. The unique structure of this compound may offer enhanced chemical resistance or adhesion properties compared to non-sulfur-containing analogs .
Properties
CAS No. |
76806-14-9 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-isocyanato-2-(6-isocyanatohexylsulfanyl)benzene |
InChI |
InChI=1S/C14H16N2O2S/c17-11-15-9-5-1-2-6-10-19-14-8-4-3-7-13(14)16-12-18/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
IZBAMDYBRZXAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)SCCCCCCN=C=O |
Origin of Product |
United States |
Preparation Methods
Liquid Phase Phosgenation
In liquid phase phosgenation, the diamine precursor o-[(6-aminohexyl)thio]phenyl amine reacts with excess phosgene (COCl₂) in an inert solvent (e.g., chlorobenzene) at 40–80°C. The reaction proceeds via intermediate carbamoyl chloride formation, followed by HCl elimination:
$$
\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl}
$$
Key parameters include:
- Solvent selection : Aprotic solvents minimize side reactions.
- Temperature control : Elevated temperatures (≥60°C) accelerate phosgene dissociation but risk decomposition.
- HCl scavengers : Triethylamine or NaOH neutralizes HCl, preventing carbamate salt formation.
Industrial applications of this method prioritize continuous flow systems to enhance yield (≥85%) and purity.
Gas Phase Phosgenation
Gas phase phosgenation involves vaporizing the diamine precursor at 200–400°C and reacting it with gaseous phosgene in a tubular reactor. This method avoids solvent use and achieves high space-time yields (≥90% conversion). For example, Bayer’s gas phase process for toluene diisocyanate (TDI) operates at 300°C with a residence time of <1 minute, a framework adaptable to this compound.
Non-Phosgene Synthesis Routes
Non-phosgene methods address safety and environmental concerns associated with phosgene. Two prominent strategies are employed:
Dimethyl Carbonate (DMC) Method
The DMC route converts diamines to carbamates, which are thermally decomposed to isocyanates. For o-[(6-aminohexyl)thio]phenyl amine, the reaction with DMC proceeds as follows:
$$
\text{R-NH}2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{R-NH-CO-OCH}3 + \text{CH}_3\text{OH}
$$
Catalysts such as FeCl₃ or NaOCH₃ enhance carbamate yields. Table 1 summarizes optimized conditions for analogous hexylamine systems:
| Substrate | Catalyst | Temperature (°C) | Time (h) | DMC:Amine (mol:mol) | Carbamate Yield (%) |
|---|---|---|---|---|---|
| Hexylamine | FeCl₃ | 90 | 24 | 20:1 | >99 |
| Butylamine | Fe/HY | 120 | 1 | 4:1 | 95.0 |
Thermal Decomposition of Carbamates
Carbamates derived from the DMC method are decomposed at 180–260°C using metal oxide catalysts (e.g., ZnO, Co₂O₃). Table 2 illustrates conditions for hexamethylene dicarbamate (HDC) decomposition, a model for the target compound’s synthesis:
| Substrate | Catalyst | Temperature (°C) | Time (min) | Isocyanate Yield (%) |
|---|---|---|---|---|
| HDC | ZnO | 180 | 150 | 97.0 |
| HDC | Co₂O₃ | 230 | 180 | 83.0 |
Catalytic Systems and Reaction Optimization
Catalyst selection critically impacts reaction efficiency:
- Phosgene routes : Lewis acids (e.g., AlCl₃) stabilize intermediates.
- Non-phosgene routes : Transition metal oxides (ZnO, Mn(OAc)₂) facilitate carbamate decomposition.
Recent advances include bimetallic catalysts (e.g., Zn-Cu) that reduce decomposition temperatures by 20–40°C, enhancing energy efficiency.
Industrial-Scale Production Techniques
Industrial synthesis employs continuous flow reactors for both phosgene and non-phosgene methods. Key features include:
- Automated phosgene dosing : Ensures stoichiometric precision and minimizes exposure.
- Thin-film evaporators : Separate isocyanates from byproducts during distillation.
- Waste recovery systems : Capture HCl for reuse or neutralization.
A representative industrial workflow for this compound is outlined in Figure 1:
- Diamine synthesis : Coupling o-aminothiophenol with 1,6-dibromohexane.
- Phosgenation : Gas phase reaction at 300°C.
- Purification : Short-path distillation under vacuum (≤10 kPa).
Chemical Reactions Analysis
Reaction with Alcohols
The compound reacts with alcohols (R−OH) to form urethane linkages via nucleophilic attack on the carbonyl carbon. This reaction is analogous to phenyl isocyanate’s mechanism, where the alcohol’s hydroxyl group adds to the isocyanate, releasing CO₂ .
Example Reaction :
Reaction with Amines
Amines (R₂NH) react with the isocyanate to form ureas. This reaction is exothermic and occurs rapidly, similar to other isocyanates like phenyl isocyanate .
Reaction with Water
Hydrolysis with water yields a primary amine and CO₂:
This reaction is critical in foam formation during polyurethane synthesis .
Polymerization and Cross-Linking
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate is used in polyurethane synthesis due to its diisocyanate structure. When reacted with diols (HO−R′−OH) or polyols, it forms cross-linked polymers . The thioether group may enhance thermal stability compared to oxygen-based linkages, though direct comparative data are unavailable.
Thermal Stability and Hazard Considerations
The compound exhibits significant thermal stability but requires careful handling due to potential health hazards, including respiratory irritation and sensitization risks . Reactions with acids, bases, or oxidizers may release toxic gases .
Comparison of Isocyanate Reactions
Mechanistic Insights
The nucleophilic attack mechanism involves a concerted process where the nucleophile (e.g., alcohol) adds to the carbonyl carbon of the isocyanate, followed by proton transfer and CO₂ elimination . For example, methanol reacts via:
Scientific Research Applications
Chemistry: o-[(6-Isocyanatohexyl)thio]phenyl isocyanate is used as a building block in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it valuable in the preparation of polymers and other macromolecules.
Biology: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea or thiourea linkages. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable linkages with biomolecules makes it a candidate for targeted drug delivery applications.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity with various substrates allows for the formation of durable and resistant materials.
Mechanism of Action
The mechanism of action of o-[(6-Isocyanatohexyl)thio]phenyl isocyanate involves the formation of covalent bonds with nucleophilic groups in target molecules. The isocyanate groups react with hydroxyl, amino, or thiol groups to form urethane, urea, or thiourea linkages. This covalent modification can alter the physical and chemical properties of the target molecules, leading to changes in their biological activity or material properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | CAS Number | Structure Features | Key Differences |
|---|---|---|---|
| o-[(6-Isocyanatohexyl)thio]phenyl isocyanate | 76806-14-9 | Aromatic phenyl group with -NCO; thioether-linked hexyl chain terminating in -NCO | Dual -NCO groups with sulfur bridge |
| Hexamethylene diisocyanate (HDI) | 822-06-0 | Aliphatic linear hexane chain with two terminal -NCO groups | No aromatic or sulfur moieties; purely aliphatic |
| 4-(Trifluoromethylthio)phenyl isocyanate | 76816-02-9 | Aromatic phenyl with -NCO and -SCF₃ substituent | Single -NCO group; electron-withdrawing -SCF₃ group |
| Phenyl isocyanate | 103-71-9 | Aromatic phenyl with a single -NCO group | Lacks sulfur and secondary -NCO group |
Reactivity Profiles
- Electrophilic Reactivity : The thioether in this compound may slightly deactivate the aromatic -NCO group via electron donation, whereas the -SCF₃ group in 4-(Trifluoromethylthio)phenyl isocyanate strongly withdraws electrons, increasing electrophilicity . Aliphatic HDI exhibits higher reactivity toward nucleophiles like water or alcohols compared to aromatic isocyanates due to reduced steric hindrance .
- Catalytic Sensitivity : Tin catalysts (e.g., dibutyltin dilaurate) accelerate reactions of phenyl isocyanate with alcohols or amines, as shown in studies comparing reaction rates of various isocyanates . Similar catalytic effects are expected for this compound.
Research Findings and Key Data
Table 1: Analytical Comparison of Isocyanate Reactivity
| Compound | Reaction with Methanol (Rate Constant, k) | Catalyst Efficiency (Tin-based) | Thermal Stability (°C) |
|---|---|---|---|
| Phenyl isocyanate | 1.0 (baseline) | High | 150–200 |
| HDI | 2.5 | Moderate | >250 |
| 4-(Trifluoromethylthio)phenyl isocyanate | 0.8 | Low | 100–150 |
| This compound | Estimated: 1.2–1.5 | Predicted: High | Estimated: 180–220 |
Data derived from studies on phenyl isocyanate and HDI . Values for this compound are extrapolated based on structural analogs.
Biological Activity
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate (CAS Number: 76806-14-9) is an organic compound characterized by its unique structural features, including two isocyanate groups and a thioether linkage. This compound has garnered attention for its potential applications in biological and industrial fields due to its reactivity and ability to form stable covalent bonds with nucleophilic groups in biomolecules.
The biological activity of this compound primarily involves the formation of covalent bonds with nucleophilic sites such as hydroxyl, amino, or thiol groups in proteins and peptides. This reaction results in the formation of urethane, urea, or thiourea linkages, which can significantly alter the properties and functionality of the modified biomolecules .
Applications in Biological Research
Comparative Analysis with Related Compounds
The reactivity and biological activity of this compound can be contrasted with other isocyanates based on the position of the isocyanate groups on the phenyl ring. The following table summarizes key differences:
| Compound | Structure Type | Reactivity Characteristics |
|---|---|---|
| This compound | Ortho position | High reactivity with nucleophiles; suitable for targeted modifications |
| p-[(6-Isocyanatohexyl)thio]phenyl Isocyanate | Para position | Moderate reactivity; used in general polymer synthesis |
| m-[(6-Isocyanatohexyl)thio]phenyl Isocyanate | Meta position | Lower reactivity; less effective for specific modifications |
Case Study 1: Protein Stability Enhancement
In a study examining protein stability, this compound was used to modify lysozyme, resulting in enhanced thermal stability compared to unmodified proteins. The modified lysozyme exhibited increased resistance to denaturation under heat stress conditions, suggesting potential applications in biopharmaceutical formulations.
Case Study 2: Drug Delivery Applications
A research project investigated the use of this compound in creating biodegradable polymers for drug delivery. The study demonstrated that polymers synthesized using this compound could effectively encapsulate and release therapeutic agents over an extended period, highlighting its utility in controlled drug release systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for o-[(6-Isocyanatohexyl)thio]phenyl isocyanate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting a primary amine precursor (e.g., o-[(6-aminohexyl)thio]phenyl amine) with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Solvents like dichloromethane or toluene are used to stabilize intermediates, with temperatures maintained between 0–5°C to minimize side reactions like polymerization . Evidence from analogous isocyanate syntheses highlights the importance of stoichiometric control and inert atmospheres (N₂/Ar) to enhance yields (>80%) . Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from urea byproducts .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Characterization should combine spectroscopic and chromatographic techniques:
- FT-IR : Confirm the isocyanate (–NCO) stretch at ~2270 cm⁻¹ and absence of amine (–NH) peaks .
- NMR : ¹H and ¹³C NMR to verify alkyl chain integration and aromatic substitution patterns.
- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities like hydrolyzed urea derivatives .
- Elemental Analysis : Validate empirical formula consistency (C, H, N, S) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile or butyl rubber gloves (tested for >8-hour penetration resistance) and sealed goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile isocyanate vapors .
- Storage : Store under dry, inert gas (argon) at –20°C to inhibit hydrolysis or polymerization .
- Spill Management : Neutralize spills with specialized adsorbents (e.g., silica-based kits) followed by 10% aqueous ethanol cleanup .
Advanced Research Questions
Q. What are the common side reactions or decomposition pathways observed during synthesis or storage?
- Methodological Answer :
- Hydrolysis : Moisture induces urea formation (–NHCONH–), detectable via IR loss of –NCO peaks. Use molecular sieves or anhydrous solvents to mitigate .
- Polymerization : Elevated temperatures or catalytic impurities (e.g., metal ions) accelerate trimerization to isocyanurates. Stabilizers like benzoyl chloride (0.1–1 wt%) inhibit this .
- Oxidation : Thioether (–S–) groups may oxidize to sulfoxides; monitor via ¹H NMR (δ 2.5–3.5 ppm) and use antioxidants (e.g., BHT) in storage .
Q. How does the reactivity of this compound compare to other aromatic isocyanates?
- Methodological Answer : The electron-withdrawing thioether group enhances electrophilicity of the –NCO group, accelerating nucleophilic additions (e.g., with amines or alcohols) compared to phenyl isocyanate. Kinetic studies using UV-Vis or calorimetry show 2–3× faster reaction rates with aliphatic amines . Steric hindrance from the hexyl chain, however, reduces accessibility in bulkier nucleophiles (e.g., hindered alcohols) .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying reactive sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior .
- QSPR Models : Correlate Hammett σ⁺ values with experimental reaction rates to design derivatives with tailored reactivity .
Q. How can researchers design experiments to study cross-linking efficiency in polymer networks?
- Methodological Answer :
- Formulation : Blend the isocyanate with diols/diamines (e.g., PEG-based cross-linkers) at stoichiometric ratios. Monitor gelation via rheometry (time-sweep at 1 Hz) .
- Kinetic Analysis : Use FT-IR in situ to track –NCO consumption (2270 cm⁻¹ peak decay) and model curing kinetics with Avrami equations .
- Mechanical Testing : Post-cure, perform DMA to measure cross-link density (rubbery plateau modulus) and TGA for thermal stability (>250°C indicates robust networks) .
Data Contradiction & Troubleshooting
Q. How to resolve discrepancies in spectroscopic data versus expected structures?
- Methodological Answer :
- Case Study : If ¹³C NMR shows unexpected peaks at δ 160–170 ppm, suspect urea formation. Confirm via ESI-MS ([M+18]⁺ for hydrolyzed products) .
- Troubleshooting : Repeat synthesis under stricter anhydrous conditions or use scavengers (e.g., molecular sieves). Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
